Ethyl 2,3,4,4,4-pentafluorobut-2-enoate
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Overview
Description
Ethyl 2,3,4,4,4-pentafluorobut-2-enoate: is an organic compound with the molecular formula C6H5F5O2 It is a fluorinated ester, characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pentafluoropropene under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide.
- The resulting enolate reacts with pentafluoropropene to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: Ethyl 2,3,4,4,4-pentafluorobutan-2-ol.
Oxidation: Ethyl 2,3,4,4,4-pentafluorobutanoate or corresponding carboxylic acids.
Scientific Research Applications
Chemistry: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is explored for its potential as a fluorinated probe in imaging studies. Its fluorine atoms can enhance the contrast in imaging techniques such as magnetic resonance imaging (MRI).
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,4,4-pentafluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through these interactions.
Comparison with Similar Compounds
- Ethyl 2,2,3,4,4,4-hexafluorobut-2-enoate
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- Ethyl 2,3,3,3-tetrafluoropropanoate
Comparison: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is unique due to the specific arrangement and number of fluorine atoms, which influence its chemical properties and reactivity Compared to ethyl 2,2,3,4,4,4-hexafluorobut-2-enoate, it has one fewer fluorine atom, resulting in different steric and electronic effects
Properties
CAS No. |
20578-74-9 |
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Molecular Formula |
C6H5F5O2 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
ethyl 2,3,4,4,4-pentafluorobut-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h2H2,1H3 |
InChI Key |
IWYWFRZTVHUEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
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